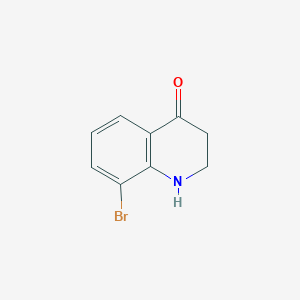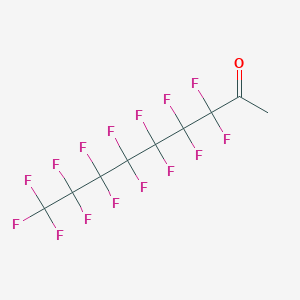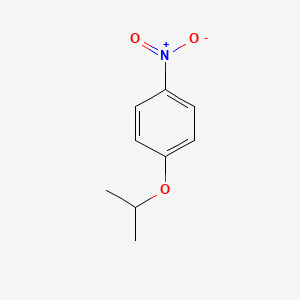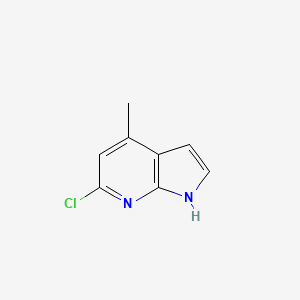
4-Chloro-2-methoxybenzaldehyde
Overview
Description
4-Chloro-2-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C8H7ClO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the fourth position and a methoxy group at the second position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-methoxybenzaldehyde can be synthesized through several methods, including:
Electrophilic Aromatic Substitution: This involves the chlorination of 2-methoxybenzaldehyde using chlorine gas in the presence of a Lewis acid catalyst such as ferric chloride (FeCl3). The reaction proceeds via the formation of a chloronium ion, which then substitutes the hydrogen atom at the para position relative to the methoxy group.
Vilsmeier-Haack Reaction: This method involves the formylation of 4-chloro-2-methoxytoluene using a Vilsmeier reagent, which is typically prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction yields this compound after hydrolysis.
Industrial Production Methods: Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 4-chloro-2-methoxybenzoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to 4-chloro-2-methoxybenzyl alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols. For example, reaction with ammonia (NH3) can yield 4-methoxy-2-aminobenzaldehyde.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in ethanol under reflux conditions.
Major Products:
Oxidation: 4-Chloro-2-methoxybenzoic acid.
Reduction: 4-Chloro-2-methoxybenzyl alcohol.
Substitution: 4-Methoxy-2-aminobenzaldehyde.
Scientific Research Applications
4-Chloro-2-methoxybenzaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is a precursor in the synthesis of drugs with potential therapeutic applications, including anti-inflammatory and antimicrobial agents.
Industry: this compound is used in the production of dyes, fragrances, and flavoring agents. It is also employed in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of 4-chloro-2-methoxybenzaldehyde depends on its specific application. In general, the compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. The presence of the electron-withdrawing chlorine atom and the electron-donating methoxy group influences its reactivity and interaction with other molecules.
Molecular Targets and Pathways:
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where it acts as an electrophile and reacts with nucleophiles.
Enzyme Inhibition: In biological systems, this compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
4-Chloro-2-methoxybenzaldehyde can be compared with other similar compounds, such as:
4-Chloro-2-methylbenzaldehyde: This compound has a methyl group instead of a methoxy group, which affects its reactivity and applications.
4-Methoxybenzaldehyde: Lacks the chlorine atom, resulting in different chemical properties and reactivity.
2-Chloro-4-methoxybenzaldehyde: The positions of the chlorine and methoxy groups are reversed, leading to variations in chemical behavior.
Uniqueness: The unique combination of the chlorine atom and methoxy group in this compound imparts specific electronic and steric effects, making it a valuable intermediate in organic synthesis and a versatile compound in various scientific research applications.
Properties
IUPAC Name |
4-chloro-2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBZHFWJBYTRNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40551506 | |
| Record name | 4-Chloro-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40551506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53581-86-5 | |
| Record name | 4-Chloro-2-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40551506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
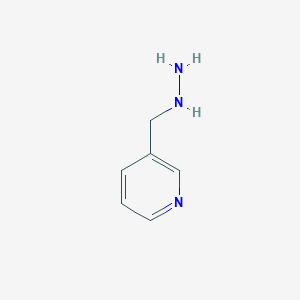
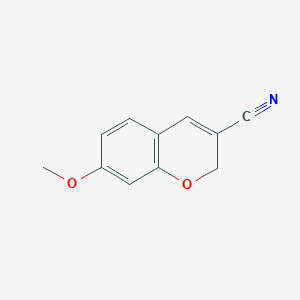
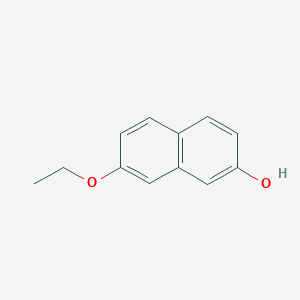

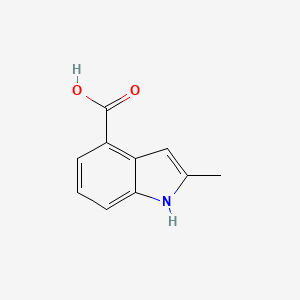
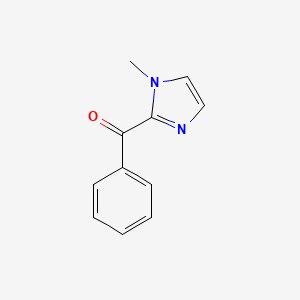
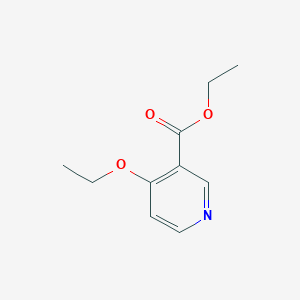
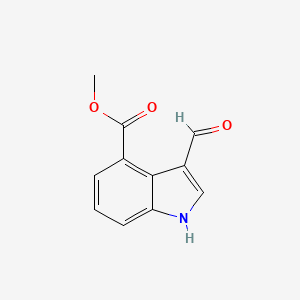
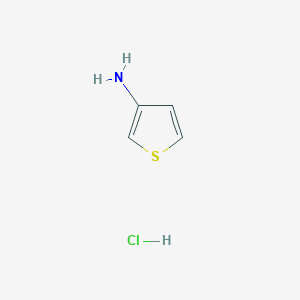
![3-[dimethoxy(methyl)silyl]-N,N-dimethylpropan-1-amine](/img/structure/B1590392.png)
